molecular formula C9H8ClFN4 B15211446 3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline CAS No. 922711-76-0

3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline

Cat. No.: B15211446
CAS No.: 922711-76-0
M. Wt: 226.64 g/mol
InChI Key: BAIRIORLBJHMSS-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline is a fluorinated and chlorinated aniline derivative featuring a 1,2,3-triazole moiety linked via a methylene bridge. Its molecular formula is C₉H₇ClFN₄, with a molecular weight of 225.64 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl, F) and a heterocyclic triazole ring, making it a candidate for pharmaceutical and agrochemical applications, particularly in click chemistry-based derivatization .

Properties

CAS No.

922711-76-0

Molecular Formula

C9H8ClFN4

Molecular Weight

226.64 g/mol

IUPAC Name

3-chloro-5-fluoro-2-(triazol-1-ylmethyl)aniline

InChI

InChI=1S/C9H8ClFN4/c10-8-3-6(11)4-9(12)7(8)5-15-2-1-13-14-15/h1-4H,5,12H2

InChI Key

BAIRIORLBJHMSS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CC2=C(C=C(C=C2Cl)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline typically involves the use of click chemistry, a popular method for constructing 1,2,3-triazoles. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of triazole derivatives often involves scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield of these compounds. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .

Scientific Research Applications

2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity. This compound may inhibit or activate certain biological pathways, depending on its binding affinity and specificity .

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on substituent patterns, heterocycle type, molecular properties, and applications.

Structural and Functional Group Analysis

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline Dihydrochloride ()
  • Molecular Weight : 251.09 g/mol (dihydrochloride salt).
  • Substituents : Fluoro and 1,2,3-triazole directly attached to the aniline ring.
  • Key Differences : Lacks the chloro substituent and methylene bridge present in the target compound. The dihydrochloride form enhances solubility compared to the free base.
  • Applications : Used in pharmaceuticals and agrochemicals for its high purity and reactivity .
2-Chloro-5-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline ()
  • Molecular Weight : 236.70 g/mol.
  • Substituents : Chloro and 1,2,4-triazole with ethyl/methyl groups.
  • Key Differences : The 1,2,4-triazole isomer differs in electronic properties and hydrogen-bonding capacity. The ethyl/methyl groups increase steric bulk.
  • Applications : Pharmaceutical intermediate; isomer variance may alter biological target interactions .
5-Chloro-2-(1H-tetrazol-5-yl)aniline ()
  • Molecular Weight : 195.61 g/mol.
  • Substituents : Chloro and tetrazole.
  • Key Differences : Tetrazole rings are more acidic (pKa ~4.9) than triazoles, influencing solubility and metal-binding properties.
  • Applications: Potential use in coordination chemistry and as a bioisostere for carboxylic acids .
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline ()
  • Molecular Weight : 255.24 g/mol.
  • Substituents : Trifluoromethyl and 4-methylimidazole.
  • Key Differences : Imidazole is more basic (pKa ~7.0) than triazole, affecting protonation states in biological environments. The CF₃ group is strongly electron-withdrawing.
  • Applications: Known as a nilotinib impurity; used in kinase inhibitor studies .

Comparative Data Table

Compound Name Substituents Heterocycle Molecular Weight (g/mol) Key Applications Stability Notes
Target Compound Cl, F, 1H-1,2,3-triazol-1-ylmethyl 1,2,3-Triazole 225.64 Click chemistry, drug discovery Potential gastric degradation
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline (Dihydrochloride) F, 1H-1,2,3-triazol-1-yl 1,2,3-Triazole 251.09 Pharma/agrochemical synthesis Stable with proper storage
2-Chloro-5-(3-ethyl-1-methyl-1,2,4-triazol-5-yl)aniline Cl, 3-ethyl-1-methyl-1,2,4-triazol 1,2,4-Triazole 236.70 Pharmaceutical intermediate Not reported
5-Chloro-2-(1H-tetrazol-5-yl)aniline Cl, 1H-tetrazol-5-yl Tetrazole 195.61 Bioisostere, coordination chemistry Acid-sensitive
3-(4-Methylimidazol)-5-(trifluoromethyl)aniline CF₃, 4-methylimidazol-1-yl Imidazole 255.24 Kinase inhibitor impurity studies Basic environment stable

Key Research Findings

Synthetic Utility : The target compound’s 1,2,3-triazole-methyl group enables modular derivatization via click chemistry, a robust method for generating diverse libraries .

Stability : Analogous triazole-containing compounds (e.g., ) degrade in simulated gastric fluid, suggesting the target compound may require formulation adjustments for oral bioavailability .

Solubility : The free amine form of the target compound may exhibit lower solubility than its dihydrochloride analog (), necessitating salt formation for pharmaceutical use .

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